molecular formula C18H24N2O B499963 N-(5-amino-2-methylphenyl)adamantane-1-carboxamide CAS No. 698985-04-5

N-(5-amino-2-methylphenyl)adamantane-1-carboxamide

Cat. No.: B499963
CAS No.: 698985-04-5
M. Wt: 284.4g/mol
InChI Key: OMRYCFAZVJLDTJ-UHFFFAOYSA-N
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Description

N-(5-amino-2-methylphenyl)adamantane-1-carboxamide is a compound that belongs to the class of adamantane derivatives Adamantane is a hydrocarbon with a unique cage-like structure, which imparts special properties to its derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-amino-2-methylphenyl)adamantane-1-carboxamide typically involves the reaction of adamantanecarboxylic acid with an appropriate amine. One common method involves the use of adamantanecarboxylic acid and 5-amino-2-methylaniline under conditions that facilitate the formation of the amide bond. The reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to promote the reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-amino-2-methylphenyl)adamantane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane-THF complex can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-(5-amino-2-methylphenyl)adamantane-1-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-amino-2-methylphenyl)adamantane-1-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The adamantane core provides a rigid structure that can enhance binding affinity and specificity. The amino and carboxamide groups can participate in hydrogen bonding and other interactions with biological targets, influencing the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

    Amantadine: An antiviral and antiparkinsonian drug with a similar adamantane core.

    Memantine: Used in the treatment of Alzheimer’s disease, also featuring an adamantane structure.

    Rimantadine: Another antiviral drug related to amantadine.

Uniqueness

N-(5-amino-2-methylphenyl)adamantane-1-carboxamide is unique due to the presence of the 5-amino-2-methylphenyl group, which can impart different biological activities compared to other adamantane derivatives. This structural variation can lead to differences in pharmacokinetics, binding affinity, and overall efficacy in various applications .

Properties

IUPAC Name

N-(5-amino-2-methylphenyl)adamantane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O/c1-11-2-3-15(19)7-16(11)20-17(21)18-8-12-4-13(9-18)6-14(5-12)10-18/h2-3,7,12-14H,4-6,8-10,19H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMRYCFAZVJLDTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)NC(=O)C23CC4CC(C2)CC(C4)C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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